2-(Butylsulfanyl)cyclopentan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
90646-02-9 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2-butylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C9H16OS/c1-2-3-7-11-9-6-4-5-8(9)10/h9H,2-7H2,1H3 |
InChI Key |
HDMMBBZMQHPJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1CCCC1=O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 2 Butylsulfanyl Cyclopentan 1 One
Mechanistic Pathways of Carbon-Sulfur Bond Formation on Cyclopentanone (B42830) Rings
The introduction of a butylsulfanyl group onto a cyclopentanone ring can be achieved through several mechanistic routes, primarily involving nucleophilic or radical-mediated pathways. The choice of pathway is often dictated by the starting materials and reaction conditions.
Detailed Analysis of Nucleophilic Addition and Substitution Mechanisms
The most common method for synthesizing 2-(butylsulfanyl)cyclopentan-1-one is through the conjugate addition of butanethiol to an α,β-unsaturated cyclopentenone, a classic example of a Michael addition. uq.edu.aunih.govyoutube.com This reaction is typically base-catalyzed, which enhances the nucleophilicity of the thiol.
The mechanism proceeds in the following steps:
Deprotonation of the Thiol: A base (B:) removes the acidic proton from butanethiol to form a highly nucleophilic butanethiolate anion.
Nucleophilic Attack: The butanethiolate anion attacks the β-carbon of the cyclopentenone. This is due to the polarization of the conjugated system, which imparts a partial positive charge on the β-carbon. The attack results in the formation of a resonance-stabilized enolate intermediate.
Protonation of the Enolate: The enolate intermediate is then protonated by the conjugate acid of the base (HB) to yield the final product, this compound.
The reaction rate is influenced by the pH of the medium, with higher pH generally leading to faster rates due to an increased concentration of the thiolate anion. nih.gov
An alternative nucleophilic pathway involves the SN2 reaction of a cyclopentanone enolate with an electrophilic sulfur species, such as butyl disulfide or a sulfenyl halide. This method, however, is less direct for the synthesis of the target compound.
Radical-Mediated Pathways for Thioether Integration
Radical-mediated pathways offer an alternative for the formation of the carbon-sulfur bond, particularly in the context of anti-Markovnikov addition to a double bond. acsgcipr.orgwikipedia.org This process, often referred to as a thiol-ene reaction, can be initiated by light, heat, or a radical initiator.
The mechanism involves a radical chain reaction:
Initiation: A radical initiator (e.g., AIBN) or UV light abstracts a hydrogen atom from butanethiol, generating a butylsulfanyl radical (BuS•).
Propagation:
The butylsulfanyl radical adds to the double bond of cyclopentene (B43876), forming a carbon-centered radical intermediate.
This carbon-centered radical then abstracts a hydrogen atom from another molecule of butanethiol, yielding the product and regenerating a butylsulfanyl radical, which continues the chain.
While this method is effective for adding thiols across double bonds, its application to directly form this compound from cyclopentanone would require a different strategy, potentially involving the reaction of a cyclopentyl radical with a sulfur-containing species. Theoretical studies have explored the reactivity of cyclopentanone oxidation intermediates, which involve radical species. uq.edu.au
Mechanistic Investigations of Functional Group Interconversions Involving the Sulfanyl (B85325) Moiety
The sulfanyl group in this compound can undergo various transformations, most notably oxidation to sulfoxides and sulfones. The carbonyl group also influences and participates in a range of reactions.
Reaction Pathways for Oxidation of Sulfides to Sulfoxides and Sulfones
The oxidation of the sulfide (B99878) in this compound to the corresponding sulfoxide (B87167) and subsequently to the sulfone is a common transformation. This process involves the stepwise addition of oxygen atoms to the sulfur atom. youtube.com
The mechanism of oxidation, often carried out with oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal catalysts, can be described as follows:
Nucleophilic Attack by Sulfur: The electron-rich sulfur atom of the sulfide acts as a nucleophile and attacks the electrophilic oxygen of the oxidizing agent.
Formation of the Sulfoxide: This initial attack leads to the formation of 2-(butylsulfinyl)cyclopentan-1-one (a sulfoxide) and a reduced form of the oxidizing agent.
Further Oxidation to the Sulfone: The sulfoxide can undergo a second oxidation step, where its sulfur atom again acts as a nucleophile, attacking another molecule of the oxidizing agent. This results in the formation of 2-(butylsulfonyl)cyclopentan-1-one (a sulfone).
Controlling the stoichiometry of the oxidizing agent is crucial for selective oxidation to either the sulfoxide or the sulfone.
Mechanisms of Carbonyl Group Reactivity in 2-Sulfanyl Cyclopentanones
The presence of the α-butylsulfanyl group influences the reactivity of the carbonyl group in this compound. The sulfur atom can exert both inductive and resonance effects, which can modulate the electrophilicity of the carbonyl carbon. nih.gov
The carbonyl group undergoes typical nucleophilic addition reactions. For instance, reaction with a Grignard reagent or a hydride source would lead to the formation of the corresponding tertiary or secondary alcohol, respectively. The mechanism involves the nucleophilic attack at the carbonyl carbon, followed by protonation of the resulting alkoxide.
Furthermore, the α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation. The presence of the sulfur atom can affect the stability and reactivity of this enolate intermediate.
Kinetic and Thermodynamic Aspects of Key Synthetic Steps and Transformations
The feasibility and rate of the synthesis and transformations of this compound are governed by kinetic and thermodynamic parameters.
For the Michael addition of butanethiol to cyclopentenone, computational studies on analogous systems have shown that the reaction is generally exothermic. acs.orgnih.gov The Gibbs free energy of activation (ΔG‡) for the addition of a thiolate to an enone is a key factor determining the reaction rate. The presence of substituents on the enone can affect both the thermodynamics (ΔH) and kinetics of the addition. acs.org For instance, alkyl substitution on the double bond can make the reaction less exothermic. acs.org
The reversibility of the Michael addition is also an important consideration. While the addition of thiols to many enones is effectively irreversible, in some cases, an equilibrium can be established where the adduct can eliminate the thiol. uq.edu.aunih.govacs.org
The oxidation of the sulfide to the sulfoxide and sulfone is generally a thermodynamically favorable process. The relative rates of the first and second oxidation steps determine the selectivity of the reaction.
Below are illustrative data tables summarizing the general kinetic and thermodynamic trends for the key reactions discussed.
| Reaction | General Thermodynamic Trend | Factors Affecting Kinetics |
| Michael Addition of Thiol to Enone | Exothermic (Favorable) acs.org | Base concentration, pH, solvent, enone structure nih.govscispace.com |
| Radical Addition of Thiol to Alkene | Thermodynamically driven | Initiator concentration, light intensity, temperature acsgcipr.orgwikipedia.org |
| Oxidation of Sulfide to Sulfoxide | Exothermic (Favorable) | Nature of oxidant, temperature, catalyst youtube.com |
| Oxidation of Sulfoxide to Sulfone | Exothermic (Favorable) | Nature of oxidant, temperature, catalyst youtube.com |
Computational Chemistry and Theoretical Investigations of 2 Butylsulfanyl Cyclopentan 1 One
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(Butylsulfanyl)cyclopentan-1-one at the atomic and electronic levels. These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction
Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the geometry and energy of molecules like this compound. researchgate.net DFT calculations focus on the electron density to determine the ground-state properties of a system, offering a balance between accuracy and computational cost.
The process begins with the construction of an initial molecular model of this compound. This model is then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G(d), cc-pVTZ). The optimization algorithm systematically alters the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure of the molecule.
The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the C-S bond length and the conformation of the butyl chain relative to the cyclopentanone (B42830) ring are key structural parameters that can be precisely determined. The predicted total electronic energy of the optimized structure is also a primary output, which is essential for comparing the relative stabilities of different isomers or conformers.
Table 1: Predicted Geometric Parameters and Energy of this compound using DFT (B3LYP/6-31G(d))
| Parameter | Predicted Value |
| C=O Bond Length | 1.21 Å |
| C-S Bond Length | 1.85 Å |
| C-C (ring) Bond Lengths | 1.52 - 1.55 Å |
| C-S-C Bond Angle | 102.5° |
| Total Electronic Energy | -853.45 Hartrees |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a DFT calculation.
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals (MOs) and electron density provides a deeper understanding of the chemical bonding and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
The electron density distribution, often visualized as a molecular electrostatic potential (MEP) map, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich region, while the carbonyl carbon and the sulfur atom can exhibit more complex electronic characteristics.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways and the characterization of high-energy transition states. arxiv.org
Prediction of Stereoselectivity through Transition State Analysis
Many reactions involving chiral molecules like this compound can lead to multiple stereoisomeric products. Computational chemistry can predict the stereochemical outcome of a reaction by locating and analyzing the transition states leading to the different stereoisomers. researchgate.net
The relative energies of the transition states determine the major product. The transition state with the lower activation energy will be favored, leading to the predominant formation of one stereoisomer over the others. By modeling the transition state structures, chemists can understand the steric and electronic factors that govern the stereoselectivity of a reaction.
Table 3: Hypothetical Transition State Energies for a Nucleophilic Addition to this compound
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS leading to (R,R)-product | 15.2 | |
| TS leading to (R,S)-product | 12.5 | (R,S)-product |
Note: This table provides a hypothetical example to illustrate the concept of predicting stereoselectivity based on transition state energies.
Energy Profiles and Reaction Coordinate Analysis for Complex Transformations
For more complex multi-step reactions, computational chemistry can be used to map out the entire energy profile along the reaction coordinate. youtube.com This involves identifying all intermediates and transition states connecting the reactants to the products. youtube.com
A reaction coordinate diagram plots the potential energy of the system as it progresses from reactants to products. youtube.com The peaks on this diagram correspond to transition states, while the valleys represent stable intermediates. youtube.com By analyzing the energy profile, researchers can determine the rate-determining step of the reaction (the step with the highest activation energy) and gain a comprehensive understanding of the reaction mechanism.
This level of detailed analysis is crucial for optimizing reaction conditions and for designing more efficient synthetic routes to derivatives of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of this compound. At present, there are no published research articles or publicly available datasets detailing the use of molecular dynamics (MD) simulations for the conformational analysis or the study of intermolecular interactions of this specific compound.
Molecular dynamics simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. nih.gov This technique allows researchers to observe the movements of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and other dynamic processes. nih.govnih.gov For a molecule like this compound, MD simulations could theoretically provide valuable data on the flexibility of the cyclopentanone ring and the butyl chain, as well as how the molecule interacts with itself and with solvent molecules.
However, the absence of specific studies on this compound means that no experimentally validated force fields or simulation parameters are available. Consequently, any attempt to perform such simulations would require extensive preliminary research to develop and validate these parameters to ensure the accuracy of the results.
Due to the lack of available data, it is not possible to provide detailed research findings, interactive data tables, or an in-depth discussion on the molecular dynamics of this compound as requested. The scientific community has not yet directed its focus to the computational study of this particular compound.
Chemical Reactivity and Advanced Transformations of 2 Butylsulfanyl Cyclopentan 1 One
Reactions at the Cyclopentanone (B42830) Carbonyl Group
The carbonyl group of 2-(butylsulfanyl)cyclopentan-1-one serves as a primary site for nucleophilic attack and condensation reactions, providing a gateway to a variety of functionalized cyclopentane (B165970) derivatives.
Advanced Addition Reactions and Condensations
The electrophilic carbon of the carbonyl group readily undergoes addition by a range of carbon and heteroatom nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are expected to add to the carbonyl, yielding tertiary alcohols. The stereochemical outcome of these additions can often be influenced by the presence of the adjacent butylsulfanyl group, which may direct the incoming nucleophile through chelation control with the metal center.
Furthermore, the carbonyl group can participate in various condensation reactions. For instance, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification provide powerful methods for the conversion of the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgwikipedia.orgnrochemistry.comconicet.gov.arresearchgate.netorganic-chemistry.orgnih.govnih.gov The HWE reaction, in particular, is widely used for the stereoselective synthesis of alkenes. organic-chemistry.orgwikipedia.orgnrochemistry.comconicet.gov.arresearchgate.net The reaction of this compound with stabilized phosphonate (B1237965) ylids would lead to the formation of 1-(butylsulfanyl)-2-alkylidenecyclopentanes. The stereoselectivity of the HWE reaction is influenced by factors such as the nature of the base, solvent, and reaction temperature.
Aldol-type condensation reactions represent another important class of transformations for this substrate. Under basic or acidic conditions, the enolate or enol form of this compound can react with aldehydes or ketones to form β-hydroxy ketone adducts. These adducts can subsequently undergo dehydration to yield α,β-unsaturated ketones. Tandem Michael-aldol reactions, such as the Robinson annulation, could potentially be employed to construct new ring systems fused to the cyclopentane core. cornell.educhempedia.inforsc.orgtamu.edu
| Reaction Type | Reagent/Conditions | Expected Product |
| Grignard Addition | RMgX, then H₃O⁺ | 1-Alkyl-2-(butylsulfanyl)cyclopentan-1-ol |
| Organolithium Addition | RLi, then H₃O⁺ | 1-Alkyl-2-(butylsulfanyl)cyclopentan-1-ol |
| Wittig Reaction | Ph₃P=CHR', Base | 1-(Butylsulfanyl)-2-alkylidenecyclopentane |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R', Base | 1-(Butylsulfanyl)-2-alkylidenecyclopentane |
| Aldol (B89426) Condensation | R"CHO, Base/Acid | 2-(Butylsulfanyl)-5-(1-hydroxyalkyl)cyclopentan-1-one |
This table is interactive. Click on the headers to sort the data.
Formation and Reactivity of Thioketals and Related Sulfur Acetals
The carbonyl group of this compound can be protected by conversion to a thioketal. This is typically achieved by reacting the ketone with a dithiol, such as ethane-1,2-dithiol, in the presence of a Lewis or Brønsted acid catalyst. The resulting dithiolane is stable under a variety of reaction conditions, allowing for chemical manipulations at other parts of the molecule.
A key reaction of these thioketals is their reductive desulfurization. Treatment with reagents like Raney nickel can cleave the carbon-sulfur bonds and replace them with carbon-hydrogen bonds, effectively removing the original carbonyl functionality and yielding 2-(butylsulfanyl)cyclopentane. chem-station.commasterorganicchemistry.comlehigh.eduyoutube.com This two-step sequence of thioketalization followed by desulfurization provides a mild method for the deoxygenation of the ketone.
| Transformation | Reagent/Conditions | Product |
| Thioketalization | HS(CH₂)₂SH, BF₃·OEt₂ | This compound 1,3-dithiolane |
| Desulfurization | Raney Nickel, EtOH | 2-(Butylsulfanyl)cyclopentane |
This table is interactive. Click on the headers to sort the data.
Transformations Involving the Butylsulfanyl Group
The sulfur atom of the butylsulfanyl moiety is a versatile functional handle, enabling a range of oxidative transformations, rearrangements, and eliminations.
Regioselective Oxidation to Sulfoxides and Sulfones
The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. The choice of oxidant and reaction conditions allows for precise control over the oxidation state. For the conversion to the sulfoxide, mild oxidizing agents such as sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. Further oxidation to the sulfone can be achieved using stronger oxidizing agents like hydrogen peroxide or an excess of m-CPBA.
The resulting β-keto sulfoxides and sulfones are valuable synthetic intermediates. The sulfoxide can act as a chiral auxiliary in asymmetric synthesis, and both the sulfoxide and sulfone groups can activate the adjacent methylene (B1212753) group for further functionalization or participate in elimination reactions.
| Transformation | Reagent/Conditions | Product |
| Oxidation to Sulfoxide | m-CPBA (1 equiv), CH₂Cl₂ | 2-(Butylsulfinyl)cyclopentan-1-one |
| Oxidation to Sulfone | H₂O₂, AcOH | 2-(Butylsulfonyl)cyclopentan-1-one |
This table is interactive. Click on the headers to sort the data.
Sulfur-Mediated Rearrangements and Eliminations
Upon oxidation to the sulfoxide, 2-(butylsulfinyl)cyclopentan-1-one can undergo a Pummerer rearrangement. wikipedia.orgrsc.orgresearchgate.nettcichemicals.comtcichemicals.com This reaction, typically promoted by acetic anhydride, involves the conversion of the sulfoxide into an α-acyloxy thioether. Subsequent hydrolysis of this intermediate can provide access to 1,2-dicarbonyl compounds.
Another important reaction is the thermal syn-elimination of the sulfoxide, which can lead to the formation of cyclopent-2-en-1-one upon heating. This transformation provides a route to α,β-unsaturated cyclopentanones, which are versatile building blocks in organic synthesis.
Furthermore, if an appropriate unsaturated group is introduced into the molecule, thio-Claisen rearrangements can be envisioned. semanticscholar.orgrsc.orgnih.gov For example, conversion of the ketone to an allyl enol ether followed by heating could potentially trigger a wikipedia.orgwikipedia.org-sigmatropic rearrangement to introduce an allyl group at the C3 position of the cyclopentanone ring.
Cyclopentanone Ring Functionalization Remote from the Sulfanyl (B85325) Moiety
While the positions alpha to the carbonyl and the sulfur atom are readily functionalized, achieving selective C-H functionalization at the C4 and C5 positions of the cyclopentanone ring presents a significant challenge. However, modern synthetic methodologies offer potential solutions.
Directed C-H activation strategies, employing transition metal catalysts, have emerged as powerful tools for remote functionalization. nih.govrsc.org In the case of this compound, the sulfur atom or a derivative thereof could potentially act as a directing group, guiding a metal catalyst to activate a specific remote C-H bond. While specific examples for this substrate are not prevalent, the general principles of transition metal-catalyzed remote C-H activation suggest that this could be a viable strategy for introducing functionality at the C4 or C5 positions. Such transformations would provide access to a range of novel cyclopentanone derivatives that are not easily accessible through traditional synthetic methods.
Alpha-Functionalization Strategies Adjacent to the Carbonyl
The carbon atom situated between the carbonyl group and the sulfur atom (the α-carbon) in this compound is readily deprotonated to form a nucleophilic enolate. This reactivity is central to a range of alpha-functionalization strategies, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The generation of this enolate can be controlled to be either kinetically or thermodynamically favored, influencing the regioselectivity of subsequent reactions in more complex systems. bham.ac.ukpitt.edu
The resulting enolate is a versatile intermediate for reactions with various electrophiles. masterorganicchemistry.comfiveable.me For instance, alkylation reactions with alkyl halides introduce new alkyl chains at the α-position. This process is fundamental in building more complex molecular scaffolds. While specific studies on this compound are not extensively documented in publicly available literature, the principles of enolate chemistry are well-established for related ketones. masterorganicchemistry.com The reaction of an enolate with an aldehyde or another ketone in an aldol reaction would lead to the formation of a β-hydroxy ketone, a valuable synthon in organic synthesis. fiveable.me
Furthermore, the thioether linkage itself can be a site of reactivity. Oxidation of the sulfide to a sulfoxide or a sulfone significantly alters the electronic properties of the α-carbon, often enhancing its acidity and modifying its reactivity profile in subsequent transformations.
Stereocontrolled Functionalization of Ring Positions
Achieving stereocontrol in the functionalization of the cyclopentanone ring of this compound is a critical aspect of its advanced applications, particularly in the synthesis of complex target molecules with specific three-dimensional arrangements. While direct studies on this specific compound are limited, general strategies for the stereocontrolled synthesis of substituted cyclopentanes provide a conceptual framework. mdpi.com
One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of reactions. For instance, in related systems, asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis with cinchona-derived catalysts. bham.ac.uk Such methodologies could potentially be adapted to this compound to introduce substituents at the α-position with a high degree of stereocontrol.
Another powerful strategy is the diastereoselective functionalization of the existing ring. For example, reactions that create a new stereocenter can be influenced by the steric and electronic properties of the existing butylthio group. The approach of an incoming reagent can be directed to one face of the cyclopentanone ring, leading to a preferred diastereomer. The development of stereocontrolled methods for creating densely functionalized five-membered rings is an active area of research, with applications in natural product synthesis and drug discovery. mdpi.com Palladium-catalyzed cyclization of related β-alkylthio dienone derivatives has been shown to produce 2-cyclopentenones in a regio- and stereoselective manner, highlighting the potential for metal-catalyzed transformations to control the stereochemistry of cyclopentanone systems. rsc.org
Below is a table summarizing the types of transformations and the key controlling factors for the functionalization of this compound and related compounds.
| Transformation Type | Target Position | Key Controlling Factors | Potential Products |
| Alpha-Alkylation | C2 (α to C=O) | Base, Temperature, Electrophile | α-Substituted cyclopentanones |
| Aldol Reaction | C2 (α to C=O) | Enolate formation, Aldehyde/Ketone partner | β-Hydroxy cyclopentanone derivatives |
| Asymmetric Alkylation | C2 (α to C=O) | Chiral catalyst, Chiral auxiliary | Enantioenriched α-substituted cyclopentanones |
| Diastereoselective Functionalization | Ring positions | Steric/electronic effects of existing groups | Diastereomerically enriched substituted cyclopentanones |
| Palladium-Catalyzed Cyclization | Ring formation | Catalyst, Ligands, Substrate structure | Regio- and stereodefined cyclopentenones |
Design and Synthesis of Derivatives and Analogues of 2 Butylsulfanyl Cyclopentan 1 One
Systematic Variation of the Alkyl Substituent on the Sulfur Atom
The nature of the alkyl group attached to the sulfur atom can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity.
The synthesis of 2-(alkylsulfanyl)cyclopentanones can be achieved through several established methods. A common approach involves the reaction of cyclopentanone (B42830) with a sulfenylating agent. Alternatively, the Michael addition of various thiols to 2-cyclopenten-1-one (B42074) provides a direct route to these compounds. The thiol-ene reaction, proceeding via a radical or base-catalyzed mechanism, offers another efficient method for the synthesis of thioethers. nih.gov
To investigate the effect of the alkyl chain on reactivity, a homologous series of 2-(alkylsulfanyl)cyclopentanones can be synthesized, starting from simple alkyl groups and progressing to more complex branched or functionalized chains. The comparative reactivity of these analogues can be assessed through various chemical transformations, such as their susceptibility to oxidation at the sulfur atom or their behavior in base-catalyzed condensation reactions.
Table 1: Synthesis of 2-(Alkylsulfanyl)cyclopentan-1-one Analogues
| Alkyl Group (R) | Starting Thiol | Synthetic Method | Product |
| Methyl | Methanethiol | Michael Addition | 2-(Methylsulfanyl)cyclopentan-1-one |
| Ethyl | Ethanethiol | Michael Addition | 2-(Ethylsulfanyl)cyclopentan-1-one |
| Propyl | Propan-1-thiol | Michael Addition | 2-(Propylsulfanyl)cyclopentan-1-one |
| Isopropyl | Propan-2-thiol | Michael Addition | 2-(Isopropylsulfanyl)cyclopentan-1-one |
| Butyl | Butan-1-thiol | Michael Addition | 2-(Butylsulfanyl)cyclopentan-1-one |
This table presents a hypothetical synthetic scheme for a series of 2-(alkylsulfanyl)cyclopentanones based on general synthetic methods.
The electronic and steric effects of the alkyl substituent on the sulfur atom are expected to modulate the reactivity of the 2-(alkylsulfanyl)cyclopentan-1-one scaffold. Generally, increasing the electron-donating ability of the alkyl group (e.g., from methyl to butyl) would be expected to increase the nucleophilicity of the sulfur atom, potentially making it more susceptible to electrophilic attack. Conversely, sterically bulky alkyl groups, such as an isopropyl or tert-butyl group, may hinder the approach of reactants to the sulfur atom or the adjacent carbonyl group.
Studies on related α,β-unsaturated carbonyl compounds have shown that substitution patterns significantly influence reactivity. nih.govresearchgate.netresearchgate.net For instance, methyl substitution on the vinyl carbons of α,β-unsaturated ketones reduces their toxicity, which is related to their reactivity towards biological nucleophiles. researchgate.net Similarly, computational studies on the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates have indicated that terminal alkyl substituents can decrease the reactivity of the carbonyl compound. nih.gov These findings suggest that a systematic variation of the alkyl chain in 2-(alkylsulfanyl)cyclopentanones would lead to predictable trends in their chemical reactivity.
Table 2: Predicted Reactivity Trends of 2-(Alkylsulfanyl)cyclopentan-1-one Analogues
| Alkyl Group (R) | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| Methyl | Weakly electron-donating | Low | High |
| Ethyl | Electron-donating | Moderate | Moderate-High |
| Propyl | Electron-donating | Moderate | Moderate |
| Isopropyl | More electron-donating | High | Low-Moderate |
| Butyl | Electron-donating | Moderate | Moderate |
This table provides a qualitative prediction of reactivity based on established principles of electronic and steric effects in organic chemistry.
Modifications of the Cyclopentanone Ring and Substituent Effects
Altering the cyclopentanone ring itself opens up another avenue for creating a diverse library of derivatives with potentially novel properties.
The cyclopentanone moiety serves as a versatile scaffold for the construction of more complex fused and spirocyclic ring systems. The synthesis of spiro[cyclopentane-indolizidine]-tetraol diastereomers has been reported, showcasing the utility of cyclopentane (B165970) derivatives in building intricate molecular architectures. rsc.org Furthermore, chemo- and diastereo-selective (3+2) cycloaddition reactions of activated cyclopropanes and enamides have been developed to access spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org The synthesis of spiro[dihydropyridine-oxindoles] from cyclopentane-1,3-dione highlights the diverse possibilities for creating spiro compounds from cyclopentane precursors. beilstein-journals.org The construction of such complex systems often relies on the strategic functionalization of the cyclopentanone ring, followed by cyclization reactions. The presence of the butylsulfanyl group could influence the regioselectivity and stereoselectivity of these cyclization reactions.
Investigation of Isomeric and Stereoisomeric Forms
The presence of a chiral center at the C-2 position of this compound means that it can exist as a pair of enantiomers. The synthesis of specific stereoisomers is of significant interest as different stereoisomers can exhibit distinct biological activities and chemical properties.
The diastereoselective synthesis of related cyclopentane derivatives has been achieved through various methods. For example, the synthesis of cyclopenta[b]indoles with high diastereoselectivity has been reported. nih.gov The stereochemistry of Michael addition reactions to cycloalkenones can also be controlled to afford specific diastereomers.
The absolute configuration of the stereoisomers of this compound could be determined using techniques such as X-ray crystallography or by comparison with chiral standards. The separation of enantiomers can be achieved through chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers. A thorough investigation of the synthesis and properties of the individual stereoisomers is essential for a complete understanding of this chemical entity.
Strategies for Enantiomeric and Diastereomeric Control in Derivative Synthesis
The synthesis of specific stereoisomers of this compound derivatives requires precise control over the formation of chiral centers. Both enantioselective and diastereoselective strategies are employed to achieve this, often relying on chiral catalysts, auxiliaries, or starting materials.
Organocatalysis for Enantioselective Synthesis:
A prominent strategy for introducing chirality in the synthesis of substituted cyclopentanones is organocatalysis. Chiral secondary amines, such as derivatives of proline, have proven effective in catalyzing asymmetric reactions. For instance, O-TMS-protected diphenylprolinol can catalyze cascade double Michael addition reactions of α,β-unsaturated aldehydes with β-keto esters that possess a highly electron-deficient olefinic unit. nih.gov This methodology allows for the one-step formation of polysubstituted cyclopentanones with up to four contiguous stereocenters, often with excellent enantioselectivity. nih.gov
This approach could be adapted for the synthesis of this compound analogues. A potential pathway could involve the conjugate addition of butanethiol to a cyclopentenone precursor, followed by an asymmetric intramolecular reaction catalyzed by a chiral organocatalyst to construct the desired stereocenter at the C2 position.
Chiral Auxiliaries for Diastereoselective Synthesis:
The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. A notable example is the use of Ellman's tert-butanesulfinamide. This chiral auxiliary can be condensed with a ketone to form an N-tert-butanesulfinyl ketimine. Subsequent reactions, such as reduction or alkylation, proceed with high diastereoselectivity due to the steric influence of the bulky tert-butyl group. osi.lv
In the context of this compound derivatives, a chiral auxiliary could be attached to the cyclopentanone ring. The introduction of the butylsulfanyl group could then be achieved through a diastereoselective reaction, with the chiral auxiliary guiding the approach of the sulfur nucleophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound derivative.
Substrate-Controlled Diastereoselection:
In some cases, the inherent stereochemistry of a substrate can direct the formation of new stereocenters. For instance, in the synthesis of certain cyclopentanone fragrances, the stereochemistry of a starting material was used to achieve a cis-isomer enriched product. libretexts.org This principle could be applied to the synthesis of derivatives of this compound where a pre-existing stereocenter on the cyclopentane ring or on a substituent could influence the stereochemical outcome of the introduction of the butylsulfanyl group.
Table 6.3.1-1: Strategies for Stereocontrolled Synthesis of Cyclopentanone Derivatives
| Strategy | Key Principle | Potential Application for this compound Derivatives |
| Organocatalysis | Use of a chiral catalyst (e.g., prolinol derivatives) to create a chiral environment for the reaction. | Asymmetric conjugate addition of butanethiol to a cyclopentenone precursor. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule (e.g., Ellman's auxiliary) to direct the stereochemical outcome. | Diastereoselective introduction of the butylsulfanyl group onto a cyclopentanone scaffold bearing a chiral auxiliary. |
| Substrate Control | A pre-existing stereocenter in the starting material directs the formation of a new stereocenter. | Synthesis of specific diastereomers by utilizing a chiral cyclopentanone precursor. |
Conformational Analysis of Isomers and their Relative Stabilities
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and biological properties. For cyclic molecules like derivatives of this compound, the ring is not planar and can adopt several conformations to minimize strain.
The cyclopentane ring is known to adopt non-planar conformations to relieve torsional strain that would be present in a planar structure. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is puckered out of the plane. In the twist conformation, two adjacent atoms are out of the plane on opposite sides. lumenlearning.com
The presence of substituents on the cyclopentanone ring influences the conformational preference and the relative stabilities of the different isomers. The substituents will preferentially occupy positions that minimize steric interactions. For a 2-substituted cyclopentanone like this compound, the butylsulfanyl group can be in either an axial-like or equatorial-like position relative to the average plane of the ring.
Factors Influencing Isomer Stability:
The relative stabilities of the diastereomers of this compound and its derivatives are determined by a combination of factors:
Torsional Strain: The eclipsing interactions between adjacent bonds in the ring. The puckering of the cyclopentane ring helps to alleviate this strain.
Angle Strain: The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. While cyclopentane has less angle strain than cyclopropane (B1198618) or cyclobutane, non-planar conformations can slightly increase it. lumenlearning.com
Steric Strain (A-values as an Analogy): The repulsive interactions between non-bonded atoms or groups. While A-values are specifically calculated for cyclohexanes, the principle of minimizing steric hindrance by placing bulky groups in more spacious equatorial-like positions is also applicable to cyclopentane systems. masterorganicchemistry.com The butylsulfanyl group is sterically demanding and will have a significant impact on the conformational equilibrium.
For a disubstituted cyclopentanone derivative, the relative orientation of the substituents (cis or trans) will lead to different steric interactions in the various ring conformations. For example, in a trans-1,2-disubstituted cyclopentane, a conformation where both bulky groups are in pseudo-equatorial positions would generally be more stable than one where one or both are in pseudo-axial positions, which would lead to greater 1,3-diaxial-like interactions.
Conformational Analysis of this compound Isomers:
In the absence of specific experimental or computational data for this compound, we can extrapolate from general principles. The butylsulfanyl group, being relatively bulky, would be expected to have a strong preference for an equatorial-like position to minimize steric interactions with the adjacent carbonyl group and the hydrogen atoms on the ring.
Table 6.3.2-1: Key Conformational Features of Substituted Cyclopentanones
| Conformation | Description | Relevance to this compound |
| Envelope | Four carbon atoms are coplanar, with the fifth atom out of the plane. lumenlearning.com | A likely conformation, with the butylsulfanyl group influencing which atom puckers to minimize steric strain. |
| Twist | Two adjacent carbon atoms are displaced on opposite sides of the plane formed by the other three. lumenlearning.com | Another possible low-energy conformation, offering a different arrangement to minimize substituent interactions. |
Advanced Spectroscopic and Spectrometric Elucidation in Mechanistic and Structural Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the elucidation of molecular structure and dynamics in solution. For 2-(butylsulfanyl)cyclopentan-1-one, ¹H and ¹³C NMR are fundamental in confirming the connectivity of the molecule. The application of advanced NMR experiments, however, allows for a deeper understanding of its stereochemistry and conformational behavior.
The five-membered ring of cyclopentanone (B42830) is not planar and exists in a dynamic equilibrium between two main conformations: the envelope and the twist (or half-chair) forms. The presence of a bulky butylsulfanyl group at the C2 position significantly influences this equilibrium. The conformational isomerism of similar 2-substituted cyclopentanones, such as 2-halocyclopentanones, has been studied in detail, revealing that the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. nih.gov This equilibrium is sensitive to solvent polarity, with more polar solvents often favoring the conformer with a larger dipole moment. nih.gov
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry. For instance, in a cis-isomer of a 2,3-disubstituted cyclopentanone, a NOESY experiment would show a correlation between the protons at C2 and C3, whereas in the trans-isomer, this correlation would be absent. For this compound, NOESY can reveal the spatial proximity between the methine proton at C2 and the adjacent methylene (B1212753) protons of the cyclopentanone ring, providing insights into the preferred conformation of the butylsulfanyl group.
The magnitude of vicinal coupling constants (³J) in the ¹H NMR spectrum can also provide quantitative information about the dihedral angles and thus the ring conformation, often analyzed using the Karplus equation. The study of related 2-halocyclohexanones has demonstrated the utility of analyzing these coupling constants in various solvents to determine conformational equilibria. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Alkylsulfanyl)cyclopentanones.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | 215-220 |
| CH-S | 3.0 - 3.5 | 50-60 |
| CH₂ (cyclopentyl) | 1.8 - 2.5 | 30-40 |
| S-CH₂ | 2.5 - 2.8 | 30-35 |
| (CH₂)₂-CH₃ | 1.3 - 1.7 | 22-32 |
| CH₃ | 0.9 - 1.0 | 13-14 |
Note: These are approximate chemical shift ranges based on general principles and data for analogous compounds. Actual values for this compound may vary.
Mass Spectrometry for Investigating Reaction Intermediates and Complex Product Mixtures
Mass spectrometry (MS) is an indispensable tool for obtaining molecular weight information and for probing fragmentation patterns, which can confirm the structure of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺, confirming its molecular weight.
A characteristic fragmentation pathway for ketones is the α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com For this compound, two primary α-cleavage pathways are possible: cleavage between C1 and C2, and between C1 and C5. Cleavage of the C-S bond can also occur. The resulting fragment ions provide a fingerprint that is unique to the molecule's structure.
More advanced mass spectrometric techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are particularly useful for studying reaction mixtures and identifying reactive intermediates. nih.govrsc.org These soft ionization techniques can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the direct observation of intermediates that may be too unstable to be isolated. For example, in the study of the bioactivation of certain sulfur-containing compounds, Fourier-transform ion cyclotron resonance mass spectrometry has been used to directly observe transient species like α-chloroenethiolates. nih.gov Similarly, studying reactions involving this compound, such as its enolate formation and subsequent alkylation, could allow for the detection of the enolate intermediate by ESI-MS.
Table 2: Plausible Mass Spectrometric Fragments for this compound.
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| [M]⁺ | [C₉H₁₆OS]⁺ | Molecular Ion |
| [M - C₄H₉]⁺ | [C₅H₇OS]⁺ | Loss of the butyl radical |
| [M - C₄H₉S]⁺ | [C₅H₇O]⁺ | Cleavage of the C-S bond |
| [C₄H₉S]⁺ | [C₄H₉S]⁺ | Butylthio cation |
Note: The relative abundances of these fragments would depend on the ionization method and energy.
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structural Analysis
While NMR provides excellent information about the structure and conformation in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the absolute stereochemistry if a chiral derivative is analyzed. To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, the principles of this technique can be discussed based on studies of related cyclopentanone derivatives. researchgate.net
For a chiral sample of this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of all bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the cyclopentanone ring (envelope or twist) in the solid state and the orientation of the butylsulfanyl substituent. Furthermore, analysis of the crystallographic data can reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice. In the case of racemic samples, crystallography can determine if the compound crystallizes as a racemic conglomerate or a racemic compound.
Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopies for Mechanistic Insights into Functional Group Transformations
Vibrational and electronic spectroscopies are powerful tools for monitoring functional group transformations during chemical reactions.
Infrared (IR) and Raman Spectroscopy:
IR and Raman spectroscopy probe the vibrational modes of a molecule. triprinceton.org The carbonyl group (C=O) of the cyclopentanone ring exhibits a strong and characteristic absorption in the IR spectrum, typically in the range of 1740-1750 cm⁻¹. The exact position of this band is sensitive to the ring strain and the electronic effects of substituents. The C-S stretching vibration of the thioether group appears in the region of 600-800 cm⁻¹, though it is often weak and can be difficult to assign definitively. royalholloway.ac.uk
During a reaction, such as the reduction of the ketone to a cyclopentanol, the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be indicative of the reaction's progress. numberanalytics.com Similarly, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would lead to the appearance of new, strong S=O stretching bands in the IR spectrum.
Raman spectroscopy is complementary to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like the S-C and C-C bonds of the butyl chain can sometimes give more distinct signals in Raman than in IR. rsc.org
Table 3: Key Infrared Absorption Frequencies for this compound and a Potential Transformation Product.
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound |
| C=O (ketone) | ~1745 | This compound |
| C-S (thioether) | ~600-800 | This compound |
| O-H (alcohol) | ~3200-3600 (broad) | 2-(Butylsulfanyl)cyclopentanol |
| C-O (alcohol) | ~1000-1200 | 2-(Butylsulfanyl)cyclopentanol |
Note: These are typical frequency ranges and can be influenced by the molecular environment.
UV-Vis Spectroscopy:
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated ketones like cyclopentanone exhibit a weak absorption band in the UV region around 280-300 nm, which is attributed to the n → π* transition of the carbonyl group. numberanalytics.com The presence of the sulfur atom, with its non-bonding electrons, can influence this transition. Thioethers themselves have absorptions in the deep UV region. The photophysics and spectroscopy of thiocarbonyls, which are related, have been extensively studied. acs.org While not as structurally informative as NMR or MS for this specific compound, UV-Vis spectroscopy can be a useful tool for quantitative analysis and for monitoring reactions that involve a change in conjugation or the introduction or removal of chromophores.
Q & A
Basic: What are the recommended synthetic routes for 2-(Butylsulfanyl)cyclopentan-1-one, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example:
- Thiol-ene reaction : React cyclopentanone derivatives (e.g., 2-chlorocyclopentanone) with 1-butanethiol under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC or GC-MS to optimize reaction time and temperature (60–80°C) .
- Oxidative methods : Post-synthesis, oxidation of the thioether group can yield sulfoxides or sulfones, requiring controlled use of oxidizing agents like mCPBA or H₂O₂ .
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF or THF |
| Reaction Time | 6–12 hours |
Basic: How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze / NMR for characteristic peaks (e.g., cyclopentanone carbonyl at ~210 ppm, butylsulfanyl protons at δ 1.2–1.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 172.23) and fragmentation patterns .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Data Table :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.30 g/mol | |
| LogP | 2.11 | |
| PSA | 34.14 Ų |
Advanced: How can discrepancies in reported oxidative reactivity of this compound be resolved?
Methodological Answer:
Contradictions in oxidation outcomes (e.g., sulfoxide vs. sulfone dominance) often stem from variable reaction conditions. To resolve:
- Controlled Experiments : Systematically vary oxidant concentration (e.g., 1–3 equiv. H₂O₂) and reaction time. Use kinetic studies (UV-Vis monitoring) to identify intermediate sulfoxide formation .
- Computational Modeling : Apply DFT calculations to compare activation energies for sulfoxide/sulfone pathways, guiding experimental design .
Example Workflow :
Perform small-scale oxidations.
Analyze products via LC-MS and NMR.
Cross-validate with computational predictions.
Advanced: What strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
Degradation risks include oxidation and hydrolysis. Mitigation strategies:
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced oxidation .
- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation .
- Purity Checks : Conduct quarterly HPLC analyses to detect degradation products (e.g., cyclopentanone or butyl disulfide) .
Advanced: How can computational models predict the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, toxicity, and metabolic pathways (e.g., sulfoxidation via CYP3A4) .
Key Metrics :
| Parameter | Prediction |
|---|---|
| Bioavailability | Moderate (LogP = 2.11) |
| CYP3A4 Binding | High (docking score < –8 kcal/mol) |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Waste Management : Neutralize waste with 10% NaHCO₃ before disposal in designated organic containers .
- Emergency Procedures : For spills, absorb with vermiculite and treat with 5% KMnO₄ solution to oxidize residual thiols .
Advanced: What are the challenges in scaling up this compound synthesis for collaborative studies?
Methodological Answer:
Scale-up issues include exothermic reactions and purification bottlenecks. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
